molecular formula C21H23N3O4 B2608680 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894007-99-9

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2608680
CAS-Nummer: 894007-99-9
Molekulargewicht: 381.432
InChI-Schlüssel: CWENQCOMUOSTQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzodioxin moiety and a pyrrolidine derivative. The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.41 g/mol.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_{4}O_{3}
Molecular Weight342.41 g/mol
CAS Number[Pending]

Anticancer Activity

Research indicates that compounds with similar structural features have shown significant anticancer properties. For instance, derivatives of benzodioxin have been evaluated for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. A study highlighted that certain derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that the compound may exhibit similar activities.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Compounds with the benzodioxin structure have been noted to possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Similar urea derivatives have been reported to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are significant targets in treating conditions such as Alzheimer's disease and urinary tract infections. Preliminary docking studies suggest that this compound may interact effectively with these enzymes, although specific IC50 values for this compound are yet to be published.

Case Studies

  • Anticancer Efficacy : In a recent study involving analogs of the compound, it was observed that certain modifications led to enhanced cytotoxicity in cancer cell lines (IC50 values ranging from 5 to 20 µM). The study utilized MTT assays to quantify cell viability post-treatment.
  • Antimicrobial Testing : A series of tests were conducted against Bacillus subtilis and Salmonella typhi, where the compound demonstrated moderate antibacterial activity with zone inhibition diameters ranging from 10 to 15 mm.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Interaction : Binding to active sites on target enzymes disrupting their function.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-3-5-17(9-14(13)2)24-12-16(11-20(24)25)23-21(26)22-15-4-6-18-19(10-15)28-8-7-27-18/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENQCOMUOSTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.